molecular formula C12H20ClNO2S B027158 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride CAS No. 681160-71-4

2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride

Cat. No.: B027158
CAS No.: 681160-71-4
M. Wt: 277.81 g/mol
InChI Key: SMKRCPGGWNAUJG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S.ClH/c1-4-16-12-8-10(14-2)9(5-6-13)7-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRCPGGWNAUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647455
Record name 2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681160-71-4
Record name 4-Ethylthio-2,5-dimethoxyphenethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681160-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681160714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Ethylthio)-2,5-dimethoxyphenyl]ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-T-2 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A79ID014F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Thioether Formation: The alcohol is then converted to the ethylthio derivative using ethylthiol and a suitable catalyst.

    Final Product: The resulting compound is then subjected to reductive amination with ammonium chloride and sodium cyanoborohydride to yield 2,5-Dimethoxy-4-(ethylthio)phenethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethanamine hydrochloride
  • Molecular Formula : C12H19NO2S·HCl
  • Molecular Weight : 277.81 g/mol

The compound features a substituted phenethylamine structure that contributes to its psychoactive properties. The presence of methoxy groups and an ethylthio group enhances its interaction with neurotransmitter systems.

Pharmacological Studies

2C-T-2 has been studied for its potential effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the modulation of mood and perception:

  • Psychoactive Effects : Similar to other compounds in the 2C family, 2C-T-2 is known to produce psychedelic effects. Research indicates that it acts as a partial agonist at serotonin receptors, leading to alterations in sensory perception and cognition .
  • Dosage and Duration : Reports suggest that dosages range from 2 to 7 mg orally, with effects lasting between 14 to 20 hours . This duration and dosage profile is significant for studies exploring the therapeutic potential of psychedelics in treating mental health disorders.

Neuropharmacology

Research has explored the neuropharmacological mechanisms of 2C-T-2:

  • Mechanism of Action : It is believed that the compound primarily interacts with serotonin receptors (5-HT2A, 5-HT2B, and 5-HT2C), which are crucial for mood regulation and perception. Its weak activity at trace amine-associated receptor 1 (TAAR1) suggests a broader spectrum of action that could be explored for therapeutic applications .

Therapeutic Potential

Given its psychoactive properties, there is ongoing interest in the therapeutic applications of 2C-T-2:

  • Mental Health Treatment : The compound's psychedelic effects have prompted studies into its potential for treating conditions such as depression, anxiety, and PTSD. The ability of psychedelics to induce profound changes in consciousness may offer novel approaches to psychotherapy .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of 2C-T-2:

StudyFocusFindings
Shulgin et al. (1997)Synthesis and EffectsDocumented synthesis methods and initial psychoactive effects; noted similarities with other psychedelics .
Clinical ObservationsTherapeutic UseObserved potential for enhancing therapeutic outcomes in psychotherapy settings; further research required to establish safety profiles .
Neuropharmacology StudiesReceptor InteractionIdentified interactions with serotonin receptors; suggested implications for mood regulation .

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and modulation of neuronal activity. This interaction is responsible for its psychoactive effects and potential therapeutic applications .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Toxicity : 2C-T-7’s association with fatalities underscores its potent serotonergic activity, while 2C-T-2’s lower potency aligns with fewer acute incidents .
  • Receptor Selectivity : Substituent bulk (e.g., isopropylthio in 2C-T-4) may reduce 5-HT₂A binding efficiency compared to smaller groups like ethylthio .

Biological Activity

Introduction

2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride, commonly referred to as 2C-T-2, is a member of the phenethylamine family and is known for its psychoactive properties. This compound has garnered attention in both pharmacological research and forensic studies due to its unique biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2C-T-2 is C12H17N1O2SC_{12}H_{17}N_{1}O_{2}S, with a molecular weight of approximately 239.34 g/mol. Its structure includes two methoxy groups at positions 2 and 5 on the phenyl ring and an ethylthio group at position 4, which contributes to its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC12H17N1O2SC_{12}H_{17}N_{1}O_{2}S
Molecular Weight239.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanism of Action

The biological activity of 2C-T-2 primarily involves its interaction with serotonin receptors, particularly the 5-HT_2A receptor. It acts as a partial agonist at these receptors, which are implicated in various psychotropic effects. The compound’s affinity for these receptors suggests that it may induce hallucinogenic effects similar to other compounds in the 2C series.

Pharmacological Effects

  • Psychoactive Properties :
    • Users report effects including visual hallucinations, altered perception, and enhanced emotional experiences.
    • The duration of effects can last from 6 to 14 hours depending on dosage.
  • Potential Therapeutic Applications :
    • Research indicates that compounds like 2C-T-2 may have therapeutic potential in treating mood disorders due to their serotonergic activity.
    • Studies have explored the use of psychedelics in psychotherapy, particularly for conditions like PTSD and depression.
  • Toxicological Considerations :
    • Case studies have indicated that misuse can lead to serotonin syndrome, characterized by symptoms such as agitation, confusion, and autonomic instability.
    • Toxicological analyses have identified several metabolites in biological samples post-ingestion, indicating complex metabolic pathways.

Case Studies

Several case studies highlight the effects and risks associated with the use of 2C-T-2:

  • Case Study 1 : A report documented a patient experiencing severe agitation and hallucinations after ingestion of a high dose of 2C-T-2. The individual required medical intervention for serotonin syndrome.
  • Case Study 2 : In another instance, a subject reported profound visual distortions and emotional euphoria lasting over ten hours following a moderate dose, emphasizing the compound's potent psychoactive properties.

Research Findings

Recent studies have focused on understanding the pharmacokinetics and dynamics of 2C-T-2:

  • Study on Metabolism : A study utilized gas chromatography/mass spectrometry (GC/MS) to analyze urine samples from subjects who had ingested 2C-T-2, identifying multiple metabolites which suggest extensive hepatic metabolism .
  • Serotonin Receptor Interaction : Research has shown that compounds like 2C-T-2 significantly activate the serotonin receptor pathways associated with mood regulation and perception .

Q & A

Q. How do structural modifications at the 4-position (e.g., ethylthio vs. methylthio) influence 5-HT2A receptor binding affinity and functional selectivity?

Q. What strategies resolve contradictions in reported EC₅₀ values across in vitro assays (e.g., calcium flux vs. cAMP accumulation)?

Q. How can deuterium isotope effects enhance metabolic stability studies of derivatives?

  • Methodological Answer : Deuteration at α-carbons reduces hepatic clearance. LC-MS/MS analysis of deuterated vs. protiated compounds in human liver microsomes quantifies metabolic half-life (t½). Pharmacokinetic modeling (WinNonlin®) shows 2.3-fold t½ increase for deuterated analogs .

Q. What computational approaches predict binding poses and residence times within the 5-HT2A orthosteric site?

Q. Which in vivo paradigms distinguish 5-HT2A-mediated hallucinogenic effects from non-specific locomotor activation?

Key Notes

  • Synthesis : Anhydrous conditions and cryogenic steps are critical for minimizing byproducts .
  • Analytical : Residual solvent limits (ICH Q3C) require GC-MS validation for acetonitrile (<410 ppm) .
  • Safety : DEA Schedule I compliance mandates secure storage and usage documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride
Reactant of Route 2
2,5-Dimethoxy-4-(ethylthio)phenethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.